molecular formula C17H14O4 B1399674 Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate CAS No. 1154060-87-3

Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate

Cat. No.: B1399674
CAS No.: 1154060-87-3
M. Wt: 282.29 g/mol
InChI Key: OJHGAUZPQJJWBX-UHFFFAOYSA-N
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Description

“Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate” is a compound that belongs to the benzofuran class . Benzofuran compounds are ubiquitous in nature and have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely used in drug invention and development .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, benzofuran compounds are generally synthesized using a variety of methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .

Scientific Research Applications

Antimicrobial Activity

Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activity. Compounds were tested against a variety of Gram-positive cocci, Gram-negative rods, and yeasts, demonstrating the potential of these derivatives in antimicrobial applications (Krawiecka et al., 2012).

Enzyme Inhibition

Derivatives of this compound have been shown to possess inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter regulation. This suggests their potential utility in the treatment of conditions like Alzheimer's disease where enzyme regulation is a therapeutic target (Luo et al., 2005).

Anti-TMV Activity

Certain this compound derivatives have demonstrated anti-Tobacco mosaic virus (TMV) activity, indicating their potential as antiviral agents in agricultural applications. These compounds could be useful in protecting plants against TMV, a virus causing significant crop damage (Du et al., 2017).

Anticancer Activity

Derivatives of this compound have shown cytotoxic effects against cancer cell lines. For instance, certain compounds have been found to inhibit cancer cell growth by inducing apoptosis through the mitochondrial pathway, suggesting their potential in cancer therapy (Ma et al., 2017).

Synthetic Utility

This compound derivatives have been synthesized and used as key intermediates in the synthesis of various compounds. Their structural diversity and reactivity make them valuable in the field of synthetic chemistry, enabling the development of a wide range of pharmacologically active compounds (Gao et al., 2011).

Future Directions

Benzofuran compounds, including “Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development .

Biochemical Analysis

Biochemical Properties

Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in microbial growth, making them potential antimicrobial agents . The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to affect the expression of genes involved in cell cycle regulation and apoptosis . This compound can also alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, benzofuran derivatives can bind to the active sites of enzymes, inhibiting their activity and preventing the progression of biochemical reactions . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism. For example, benzofuran derivatives are known to be metabolized by cytochrome P450 enzymes, which play a crucial role in their biotransformation . The metabolism of this compound can lead to the formation of active or inactive metabolites, which can further influence its biological activity and effects on metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues can also affect its efficacy and toxicity. For instance, benzofuran derivatives have been shown to accumulate in certain tissues, leading to localized effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures, such as the nucleus or mitochondria, can influence its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

methyl 2-(2-methoxyphenyl)-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-15-6-4-3-5-13(15)16-10-12-9-11(17(18)20-2)7-8-14(12)21-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHGAUZPQJJWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC3=C(O2)C=CC(=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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